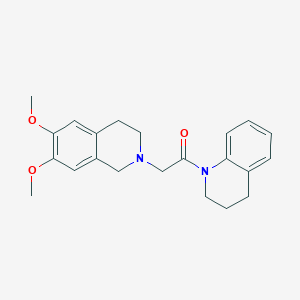![molecular formula C11H14BrN3O3S B7543198 4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543198.png)
4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide, also known as BMTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMTM belongs to the class of morpholine-2,4-dicarboxamide derivatives and has been extensively studied for its biological and pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide has been shown to exert several biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. 4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide also inhibits the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide has several advantages for lab experiments. It is readily available and can be synthesized in high purity and yield. It also has a well-defined chemical structure, which makes it easy to study its biological effects. However, 4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide has some limitations as well. It is relatively expensive compared to other compounds, and its biological effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on 4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide. One potential application is in the development of new anticancer drugs. 4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide has shown promising results in inhibiting tumor growth and metastasis, and further research could lead to the development of more potent and selective anticancer agents. Another potential application is in the treatment of inflammatory diseases. 4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide has been shown to reduce inflammation in animal models, and further research could lead to the development of new anti-inflammatory drugs.
Méthodes De Synthèse
The synthesis of 4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide involves the reaction of 5-bromothiophene-2-carboxylic acid with N-methylmorpholine and 1,1'-carbonyldiimidazole in the presence of a base. The reaction yields 4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide in high purity and yield.
Applications De Recherche Scientifique
4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide has been investigated for its antitumor and anti-inflammatory properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propriétés
IUPAC Name |
4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O3S/c12-9-2-1-7(19-9)5-14-11(17)15-3-4-18-8(6-15)10(13)16/h1-2,8H,3-6H2,(H2,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMBTCTWCBTNNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCC2=CC=C(S2)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543116.png)

![2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7543126.png)

![4-N-[(1-phenylcyclobutyl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543142.png)

![3-(1,3-Benzoxazol-2-ylmethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7543168.png)
![4-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]morpholine-2,4-dicarboxamide](/img/structure/B7543177.png)

![4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543190.png)


![N-[2-(2,4-dichlorophenyl)ethyl]-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B7543240.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7543246.png)